![molecular formula C16H19N3O6S B2476950 Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946284-42-0](/img/structure/B2476950.png)
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Pyrrole-3-Carboxylic Acid Amides
Compounds similar to the one have been used in the synthesis of pyrrole-3-carboxylic acid amides . This substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
Development of Bioactive Compounds
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Cyclization Reactions
These compounds have been used in cyclization reactions of similarly functionalized enamines, revealing the preferred cyclization pathway under Boc-deprotection conditions .
Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cell Viability Assessment
MTT, a compound with a similar structure, is used to assess cell viability indicating redox potential . Actively respiring cells convert water-soluble MTT into insoluble purple formazan .
Antiviral Activity
Compounds with similar structures have shown substantial antiviral activity .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have shown to inhibit the aforementioned targets, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been known to affect various biochemical pathways due to their inhibition of multiple targets .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting various targets .
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-22-11-5-9(6-12(23-2)14(11)24-3)17-13(20)7-10-8-26-15(18-10)19-16(21)25-4/h5-6,8H,7H2,1-4H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGDGOIXNPYHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate |
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